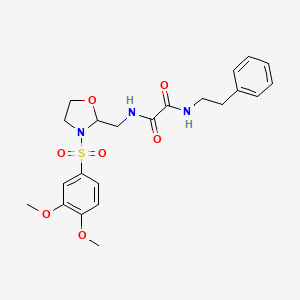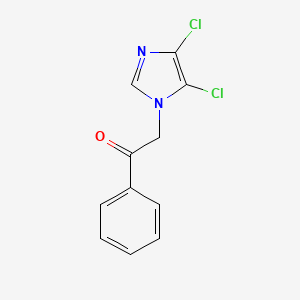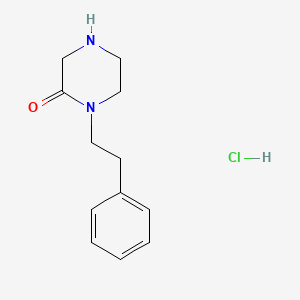![molecular formula C11H17NO5 B2646952 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1992978-79-6](/img/structure/B2646952.png)
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid: is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its unique bicyclic structure, which includes an oxirane ring fused to a piperidine ring. The presence of the Boc group is significant in organic synthesis, particularly in peptide chemistry, where it serves as a protecting group for amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a cyclization reaction. For instance, starting from a suitable piperidine derivative, an intramolecular cyclization can be induced to form the oxirane ring.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, where nucleophiles can open the ring to form various derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Acidic Conditions: Trifluoroacetic acid is commonly used for Boc deprotection.
Bases: Triethylamine is often used to neutralize acids formed during reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be synthesized.
Deprotected Amines: Removal of the Boc group yields the free amine, which can be further functionalized.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid is used as an intermediate in the synthesis of complex molecules. Its unique structure makes it a valuable building block in the development of new synthetic methodologies.
Biology
The compound’s derivatives are studied for their potential biological activities. The bicyclic structure is of interest in the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The Boc-protected amine can be used to synthesize peptide-based drugs, where the protecting group is removed under physiological conditions.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.
Mecanismo De Acción
The mechanism by which 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
2-Oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid: Lacks the Boc protecting group.
tert-Butoxycarbonyl-protected amino acids: Commonly used in peptide synthesis, but without the bicyclic structure.
Uniqueness
The unique bicyclic structure of this compound distinguishes it from other Boc-protected compounds. This structure imparts specific reactivity patterns and makes it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-4-5-16-8-6(7(8)12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBOSRZHKZRHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2646874.png)

![2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2646876.png)
![1-[(4As,7aS)-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrol-6-yl]-2-chloroethanone](/img/structure/B2646877.png)

![2-[(Biphenyl-4-carbonyl)-amino]-propionic acid](/img/structure/B2646880.png)
![N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2646881.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2646882.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2646885.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2646886.png)
![1H-Benzo[d]imidazol-6-amine dihydrochloride](/img/structure/B2646887.png)
![1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2646889.png)
